1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a bromonaphthalene moiety linked to a piperazine ring through a propanol bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to produce 6-bromonaphthalene.
Formation of the Naphthyl Ether: The bromonaphthalene is then reacted with an appropriate alcohol under basic conditions to form the naphthyl ether.
Piperazine Derivative Synthesis: The piperazine derivative is synthesized by reacting 2,4,6-trimethylphenylamine with piperazine.
Coupling Reaction: Finally, the naphthyl ether and the piperazine derivative are coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces naphthalene derivatives.
Substitution: Produces substituted naphthalene derivatives.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar structure but lacks the piperazine moiety.
1-Bromonaphthalene: Contains the bromonaphthalene moiety but lacks the ether and piperazine groups.
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol is unique due to the presence of both the bromonaphthalene and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN2O2/c1-18-12-19(2)26(20(3)13-18)29-10-8-28(9-11-29)16-24(30)17-31-25-7-5-21-14-23(27)6-4-22(21)15-25/h4-7,12-15,24,30H,8-11,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJNGPKUPZYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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